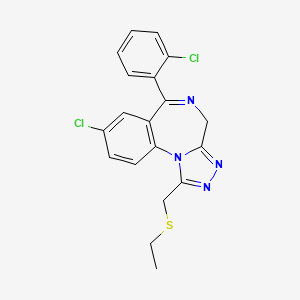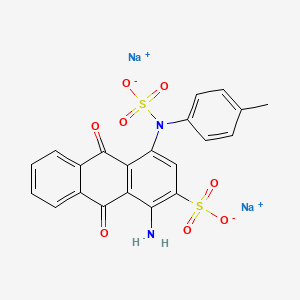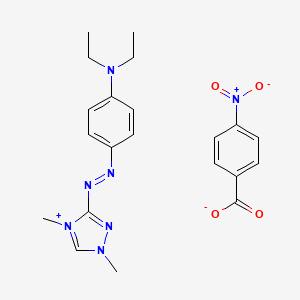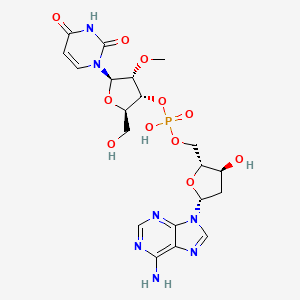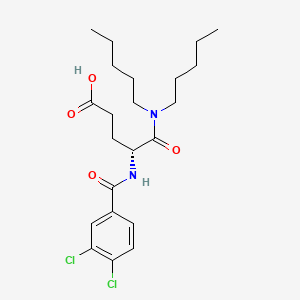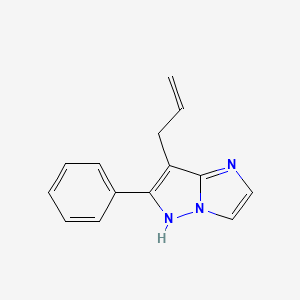
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features an imidazo-pyrazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted hydrazine and an appropriate propenyl-substituted aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogenated or amino groups.
科学的研究の応用
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazole: Shares a similar core structure but differs in substituent groups.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties.
Benzimidazole: Contains an imidazole ring fused to a benzene ring, showing some structural similarity.
Uniqueness
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group offers additional sites for chemical modification, enhancing its versatility in various applications.
特性
CAS番号 |
130598-86-6 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
6-phenyl-7-prop-2-enyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H13N3/c1-2-6-12-13(11-7-4-3-5-8-11)16-17-10-9-15-14(12)17/h2-5,7-10,16H,1,6H2 |
InChIキー |
UZRQNAIRFWXSGR-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


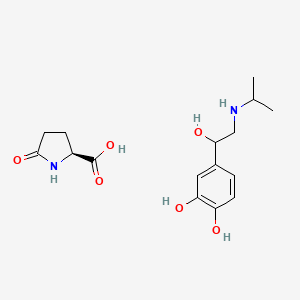
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
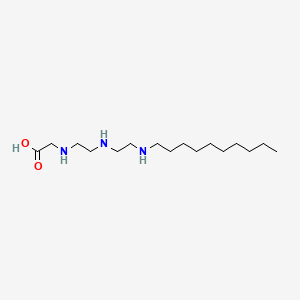
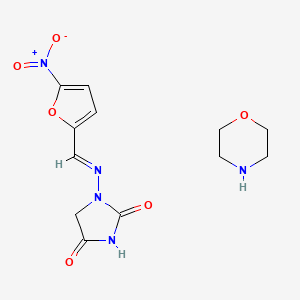
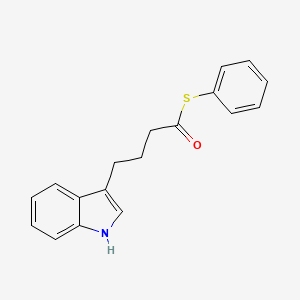
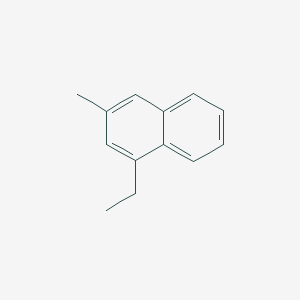
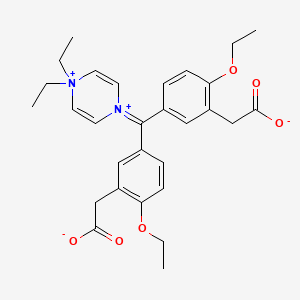

![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)
